molecular formula C6H10O3 B1193940 3-Hydroxyoxepan-2-one CAS No. 80816-54-2

3-Hydroxyoxepan-2-one

Cat. No.: B1193940
CAS No.: 80816-54-2
M. Wt: 130.14 g/mol
InChI Key: HUFRMAUWIZDZIJ-UHFFFAOYSA-N
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Description

3-Hydroxyoxepan-2-one is a seven-membered lactone (cyclic ester) featuring a hydroxyl group at the 3-position and a ketone group at the 2-position. Lactones of this class often exhibit hydrolytic instability, making them useful in controlled drug delivery systems.

Properties

CAS No.

80816-54-2

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

3-hydroxyoxepan-2-one

InChI

InChI=1S/C6H10O3/c7-5-3-1-2-4-9-6(5)8/h5,7H,1-4H2

InChI Key

HUFRMAUWIZDZIJ-UHFFFAOYSA-N

SMILES

C1CCOC(=O)C(C1)O

Canonical SMILES

C1CCOC(=O)C(C1)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Below is a detailed analysis:

3-Hydroxyflavone (CAS 577-85-5)

  • Structure: A flavonoid with a hydroxyl group at the 3-position of the chromone backbone.
  • Applications : Used in antioxidant research, metal chelation, and as a fluorescent probe .
  • Safety : Classified as hazardous, causing skin/eye irritation and respiratory complications .
  • Key Differences: 3-Hydroxyflavone is aromatic and planar, whereas 3-Hydroxyoxepan-2-one is a non-aromatic lactone. Flavonoids like 3-Hydroxyflavone exhibit biological activity (e.g., enzyme inhibition), while lactones are more commonly used in material science.
Property This compound (Hypothetical) 3-Hydroxyflavone (CAS 577-85-5)
Molecular Formula C₆H₁₀O₃ C₁₅H₁₀O₃
Functional Groups Lactone, hydroxyl Chromone, hydroxyl
Applications Polymer synthesis (hypothesized) Antioxidants, fluorescence
Toxicity Unknown Irritant (skin/eyes)

3',4'-Dihydroxy-2-(hexahydro-1H-azepin-1-yl)acetophenone (CAS 20195-20-4)

  • Structure: A substituted acetophenone with hydroxyl and azepine groups.
  • Key Differences :
    • This compound is a ketone with a nitrogen-containing ring, contrasting with this compound’s oxygen-rich lactone structure.
    • Likely used in pharmaceutical synthesis due to its complex heterocyclic structure, whereas lactones like this compound may prioritize hydrolytic degradation.
Property This compound (Hypothetical) 3',4'-Dihydroxy-2-(azepinyl)acetophenone
Molecular Weight ~130.14 g/mol 249.3056 g/mol
Key Functional Groups Lactone, hydroxyl Ketone, hydroxyl, azepine
Potential Use Cases Biodegradable polymers Pharmaceutical intermediates
Handling Precautions Unspecified Requires physician consultation

Limitations of the Analysis

The provided evidence lacks direct information on this compound. The comparisons above are extrapolated from structurally distinct compounds in the sources. For authoritative data on this compound, targeted studies on lactone chemistry or proprietary industrial reports would be required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxyoxepan-2-one
Reactant of Route 2
3-Hydroxyoxepan-2-one

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